molecular formula C9H8FI B14060963 4-Fluoro-2-cyclopropyliodobenzene

4-Fluoro-2-cyclopropyliodobenzene

Cat. No.: B14060963
M. Wt: 262.06 g/mol
InChI Key: LNJYAPKKTYAHQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-cyclopropyliodobenzene is an organic compound with the molecular formula C9H8FI. It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom at the 4-position, a cyclopropyl group at the 2-position, and an iodine atom at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-2-cyclopropyliodobenzene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, an aryl halide (such as 4-fluoroiodobenzene) is coupled with a cyclopropylboronic acid in the presence of a palladium catalyst and a base . The reaction typically takes place under mild conditions and is known for its high efficiency and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-cyclopropyliodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles through substitution reactions. For example, it can undergo nucleophilic aromatic substitution (S_NAr) with nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives. For instance, the cyclopropyl group can be oxidized to form a cyclopropyl ketone.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a biaryl compound formed by the coupling of this compound with another aryl or alkyl boronic acid .

Scientific Research Applications

4-Fluoro-2-cyclopropyliodobenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-cyclopropyliodobenzene depends on its specific application and the target molecule or pathway

Comparison with Similar Compounds

4-Fluoro-2-cyclopropyliodobenzene can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H8FI

Molecular Weight

262.06 g/mol

IUPAC Name

2-cyclopropyl-4-fluoro-1-iodobenzene

InChI

InChI=1S/C9H8FI/c10-7-3-4-9(11)8(5-7)6-1-2-6/h3-6H,1-2H2

InChI Key

LNJYAPKKTYAHQV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=CC(=C2)F)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.